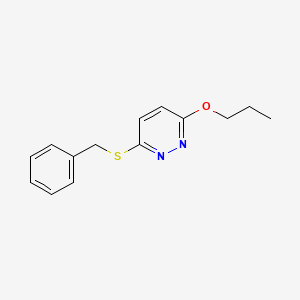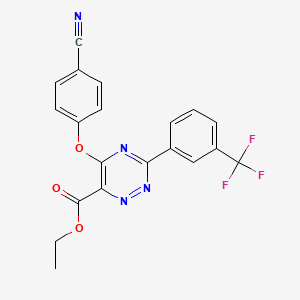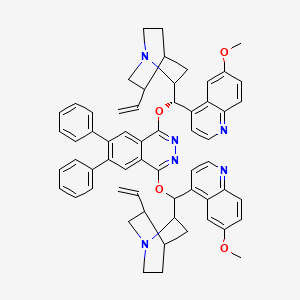
(Dhqd)2-DP-phal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Dhqd)2-DP-phal, also known as dihydroquinidine 1,4-phthalazinediyl diether, is a well-known Cinchona alkaloid-based dimer. It is widely used as a chiral catalyst in asymmetric reactions, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is highly efficient and broadly applicable, making it a valuable tool in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dhqd)2-DP-phal typically involves the reaction of dihydroquinidine with 1,4-phthalazinediyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Dhqd)2-DP-phal undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of osmium tetroxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, especially in the presence of halogenating agents
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium ferricyanide, and potassium carbonate are commonly used reagents.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Substitution: Halogenating agents such as bromine or chlorine are used
Major Products Formed
Oxidation: Vicinal diols are the major products formed during oxidation reactions.
Reduction: Reduced derivatives of the compound.
Substitution: Halogenated derivatives of the compound
Scientific Research Applications
(Dhqd)2-DP-phal has numerous applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .
Comparison with Similar Compounds
Similar Compounds
Dihydroquinine 1,4-phthalazinediyl diether: Another Cinchona alkaloid-based dimer used in similar asymmetric reactions.
Hydroquinidine 1,4-phthalazinediyl diether: A related compound with similar applications in asymmetric synthesis
Uniqueness
(Dhqd)2-DP-phal is unique due to its high efficiency and broad applicability as a chiral catalyst. Its ability to provide high enantioselectivity in various asymmetric reactions makes it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C60H58N6O4 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1 |
InChI Key |
IFFBDGTYRYWVFH-WPLKFCNXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
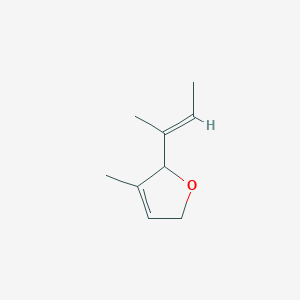
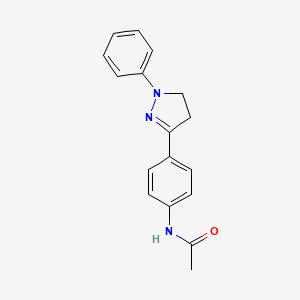
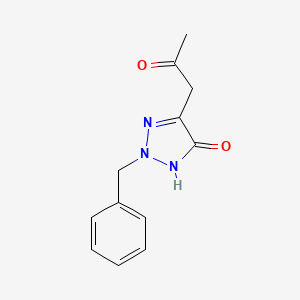


![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
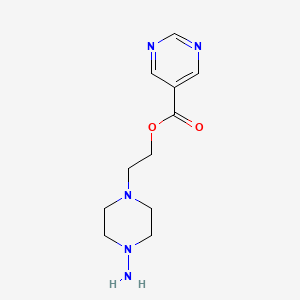
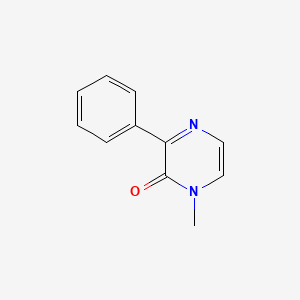
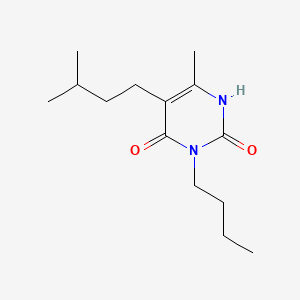
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
